molecular formula C15H13FN2O4 B4002681 N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide

N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide

Cat. No.: B4002681
M. Wt: 304.27 g/mol
InChI Key: OUDWXWPEMJCHPB-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C15H13FN2O4 and its molecular weight is 304.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.08593506 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiochemistry Applications

One study describes the fully automated synthesis and purification of a related compound, 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine (p-[18F]MPPF), which showcases the potential of N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide derivatives in the development of radiotracers for PET imaging. The method involved nucleophilic fluorination, demonstrating the compound's utility in radiochemical synthesis with high purity and yield, indicating its potential for imaging applications in neuroscience and oncology (Hayashi et al., 2012).

Corrosion Inhibition

Another research focus is on the corrosion inhibition properties of N-phenyl-benzamide derivatives on mild steel in acidic conditions. The study found that substituents like nitro (NO2) and methoxy (OCH3) on the benzamide derivatives influence their efficiency as corrosion inhibitors. This implies that this compound could be explored for its corrosion inhibition capabilities, especially in how its functional groups affect its performance (Mishra et al., 2018).

Photolabile Protecting Groups for Nucleosides

Research into photolabile protecting groups for nucleosides has demonstrated the utility of nitrobenzyl-based compounds in the protection and controlled release of nucleosides upon light activation. These findings suggest that this compound could serve as a basis for designing new photolabile protecting groups that offer precise control over the release of bioactive molecules in various biological and pharmaceutical applications (Hasan et al., 1997).

Ligands for PET Imaging

The compound has been examined for its potential as a ligand in PET imaging studies, especially in the context of σ receptors. Derivatives with fluorobenzamide structures have shown high affinities to σ receptors, suggesting the potential of this compound derivatives in developing novel PET ligands for imaging σ receptor distributions, which could have implications for understanding various neurological disorders (Shiue et al., 1997).

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c1-2-22-10-7-8-13(14(9-10)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDWXWPEMJCHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.